molecular formula C7H11NO3 B2775884 3,8-Dioxa-1-azaspiro[4.5]decan-2-one CAS No. 1497905-45-9

3,8-Dioxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B2775884
CAS No.: 1497905-45-9
M. Wt: 157.169
InChI Key: MUYYEMQRQGPOKF-UHFFFAOYSA-N
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Description

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .

Cellular Effects

Related compounds have shown significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This suggests that 3,8-Dioxa-1-azaspiro[4.5]decan-2-one may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to inhibit RIPK1, suggesting that this compound may also interact with this enzyme . This could potentially lead to changes in gene expression and impacts on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,8-Dioxa-1-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,8-Dioxa-1-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure.

Biological Activity

3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound characterized by its unique structural features, which include two ether linkages and a nitrogen atom integrated into its spiro framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
IUPAC NameThis compound
InChI KeyIKLKJTFARODVHU-UHFFFAOYSA-N
Canonical SMILESC1CCOC2(C1)COC(=O)N2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse pharmacological effects.

Potential Targets

  • Enzymes : It may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptors : The compound has been investigated for its affinity towards sigma receptors, which are implicated in several neurological processes.

Case Studies and Research Findings

  • Sigma Receptor Binding : A study evaluated derivatives of azaspiro compounds for their affinity towards sigma receptors. The findings indicated that certain derivatives exhibited significant binding affinity, suggesting a potential role in neuropharmacology .
  • Antimicrobial Activity : Research on spirocyclic compounds similar to this compound has shown promising antimicrobial properties. For instance, derivatives demonstrated effective inhibition against various bacterial strains, highlighting the potential for developing new antibiotics .
  • Therapeutic Applications : The compound's structure allows it to be explored as a precursor in drug development for conditions such as anxiety and depression due to its interaction with neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityAffinity (K_i)
3,6-Dioxa-1-azaspiro[4.5]decan-2-oneInvestigated for enzyme inhibitionNot specified
1,4-Dioxa-8-azaspiro[4.5]decaneHigh affinity for sigma receptorsK(i) = 5.4 ± 0.4 nM
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-oneAntimicrobial properties observedVaries

Properties

IUPAC Name

3,8-dioxa-1-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYYEMQRQGPOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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